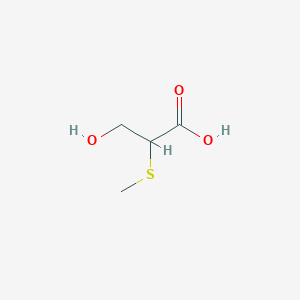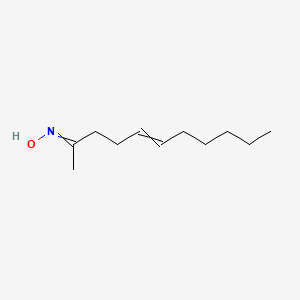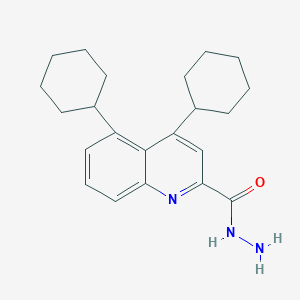![molecular formula C10H13NO2S B14208782 Acetamide, N-[4-oxo-4-(2-thienyl)butyl]- CAS No. 823821-75-6](/img/structure/B14208782.png)
Acetamide, N-[4-oxo-4-(2-thienyl)butyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-[4-oxo-4-(2-thienyl)butyl]-: is a chemical compound characterized by the presence of an acetamide group attached to a butyl chain, which is further connected to a thienyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[4-oxo-4-(2-thienyl)butyl]- typically involves the reaction of a thienyl-containing precursor with an appropriate acetamide derivative. One common method includes the use of thienyl acetic acid, which undergoes a series of reactions to introduce the acetamide group and form the desired compound. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of Acetamide, N-[4-oxo-4-(2-thienyl)butyl]- may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The process may also include purification steps such as recrystallization or chromatography to ensure the final product’s purity.
Análisis De Reacciones Químicas
Types of Reactions: Acetamide, N-[4-oxo-4-(2-thienyl)butyl]- can undergo various chemical reactions, including:
Oxidation: The thienyl ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized thienyl derivatives.
Reduction: Reduced acetamide derivatives.
Substitution: Substituted acetamide compounds with various functional groups.
Aplicaciones Científicas De Investigación
Acetamide, N-[4-oxo-4-(2-thienyl)butyl]- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of Acetamide, N-[4-oxo-4-(2-thienyl)butyl]- involves its interaction with specific molecular targets. The thienyl ring can interact with enzymes or receptors, modulating their activity. The acetamide group may also play a role in binding to proteins or other biomolecules, influencing their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Thiazole derivatives: Compounds containing a thiazole ring, known for their diverse biological activities.
Acetamide derivatives: Compounds with an acetamide group, used in various chemical and pharmaceutical applications.
Uniqueness: Acetamide, N-[4-oxo-4-(2-thienyl)butyl]- is unique due to the combination of the thienyl ring and the acetamide group, which imparts specific chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
823821-75-6 |
|---|---|
Fórmula molecular |
C10H13NO2S |
Peso molecular |
211.28 g/mol |
Nombre IUPAC |
N-(4-oxo-4-thiophen-2-ylbutyl)acetamide |
InChI |
InChI=1S/C10H13NO2S/c1-8(12)11-6-2-4-9(13)10-5-3-7-14-10/h3,5,7H,2,4,6H2,1H3,(H,11,12) |
Clave InChI |
WLUARMDRWABFGJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCCC(=O)C1=CC=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione](/img/structure/B14208705.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3,9-dimethyl-5-(2-pyridinyl)-](/img/structure/B14208706.png)
![5-Oxido-2,8-diphenyl-[1,3]oxazolo[4,5-g]quinolin-5-ium-4,9-dione](/img/structure/B14208713.png)
![2-({2-[(2-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14208715.png)
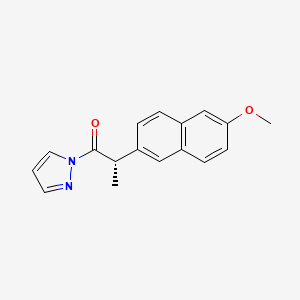
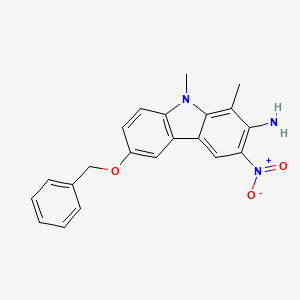
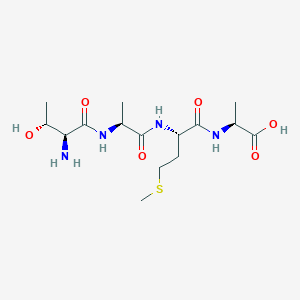
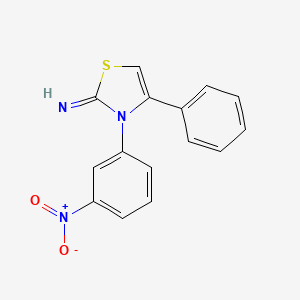
![3-[2-(1,3-Thiazol-5-yl)hydrazinylidene]-2H-1-benzopyran-2,4(3H)-dione](/img/structure/B14208735.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 8-chloro-3-methyl-5-phenyl-](/img/structure/B14208743.png)
![Phenol, 2,6-bis[[(1R,2S)-2-(3,5-dimethylphenyl)cyclohexyl]oxy]-](/img/structure/B14208748.png)
